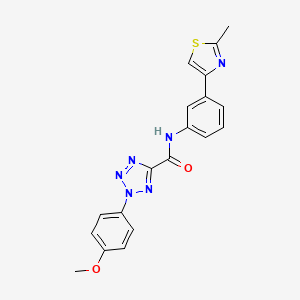

2-(4-methoxyphenyl)-N-(3-(2-methylthiazol-4-yl)phenyl)-2H-tetrazole-5-carboxamide

描述

属性

IUPAC Name |

2-(4-methoxyphenyl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N6O2S/c1-12-20-17(11-28-12)13-4-3-5-14(10-13)21-19(26)18-22-24-25(23-18)15-6-8-16(27-2)9-7-15/h3-11H,1-2H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTKSBKNPFZCMIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=NN(N=N3)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-(4-methoxyphenyl)-N-(3-(2-methylthiazol-4-yl)phenyl)-2H-tetrazole-5-carboxamide is a tetrazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 432.5 g/mol

Biological Activity Overview

Tetrazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anticancer, analgesic, and anti-inflammatory properties. The specific compound under consideration has shown promising results in various studies.

Anticancer Activity

Research indicates that compounds containing the tetrazole moiety exhibit significant anticancer properties. For instance, the presence of a thiazole ring in conjunction with the tetrazole structure has been linked to enhanced cytotoxicity against various cancer cell lines.

| Compound | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A-431 (human epidermoid carcinoma) | 1.98 ± 1.22 | Induction of apoptosis |

| Compound B | U251 (human glioblastoma) | <10 | Inhibition of cell proliferation |

| 2H-tetrazole derivative | Jurkat (T-cell leukemia) | <5 | Bcl-2 inhibition |

Structure-Activity Relationships (SAR)

The biological activity of tetrazole derivatives can often be correlated with their structural features. Key observations include:

- Presence of Electron-Dongating Groups : Methyl groups on the phenyl ring enhance activity.

- Thiazole Integration : The thiazole ring is essential for cytotoxic effects, particularly when combined with other functional groups like methoxy or chloro substitutions.

Notable Findings

A study highlighted that replacing N,N-dimethyl groups with simpler alkyl groups in thiazoles significantly improved anticancer activity due to better interaction with target proteins .

Antimicrobial Activity

In addition to anticancer properties, tetrazole derivatives have been evaluated for their antimicrobial effects. The compound demonstrated significant antibacterial activity against various strains, including resistant bacterial species.

Case Studies

- Antibacterial Efficacy : A series of tests showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.

- Fungal Inhibition : The compound also exhibited antifungal activity against Candida albicans with an IC value of approximately 15 µg/mL.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Substituted 4-Methyl-2-(4-Pyridinyl)thiazole-5-carboxamides Core Structure: Thiazole ring with a pyridinyl group at position 2 and a carboxamide at position 3. Key Difference: Replaces the tetrazole with a thiazole and substitutes the phenyl group with pyridinyl. Synthesis: Prepared via coupling with amines using classic reagents like HATU .

Thiazole Derivatives with Hydrazide/Thiadiazole Moieties (e.g., Compound 7b)

- Core Structure : Thiazole linked to hydrazide or thiadiazole groups.

- Key Difference : Lacks the tetrazole ring; instead, incorporates a thiadiazole for enhanced hydrogen bonding.

- Activity : IC50 = 1.61 ± 1.92 µg/mL against HepG-2 cells, suggesting potent anticancer activity .

Nitrothiophene Carboxamides (e.g., Compound 7 in )

- Core Structure : Thiazole-2-yl linked to 5-nitrothiophene-2-carboxamide.

- Key Difference : Replaces tetrazole with nitrothiophene, introducing electron-withdrawing effects.

- Activity : Narrow-spectrum antibacterial action via inhibition of bacterial membrane proteins .

Triazole-Thione Derivatives ()

- Core Structure : 1,2,4-Triazole-3-thione with sulfonyl and fluorophenyl groups.

- Key Difference : Triazole instead of tetrazole; fluorine atoms improve bioavailability.

- Synthesis : Alkylation with α-halogenated ketones under basic conditions .

Oxadiazole-Isoxazole Hybrids () Core Structure: 1,2,4-Oxadiazole and isoxazole rings linked to a thiazole-carboxamide. Applications: Structural complexity may enhance target selectivity .

Data Table: Structural and Functional Comparison

Structure-Activity Relationship (SAR) Insights

- Tetrazole vs. Other Heterocycles : Tetrazoles offer metabolic stability over triazoles but may reduce solubility compared to oxadiazoles .

- Substituent Effects: 4-Methoxyphenyl: Enhances lipophilicity and membrane permeability. Thiazole vs. Pyridinyl: Thiazole’s sulfur atom may improve π-π stacking, while pyridinyl introduces basicity .

准备方法

Retrosynthetic Analysis

The target molecule can be dissected into two primary fragments:

- 3-(2-Methylthiazol-4-yl)aniline : A thiazole-containing aromatic amine.

- 2-(4-Methoxyphenyl)-2H-tetrazole-5-carboxylic acid : A tetrazole derivative with a methoxyphenyl substituent.

Coupling these fragments via an amide bond forms the final product.

Synthesis of 3-(2-Methylthiazol-4-yl)aniline

Hantzsch Thiazole Synthesis

The thiazole ring is constructed via the Hantzsch reaction, leveraging α-haloketones and thiourea.

Procedure:

- 3-Nitroacetophenone Preparation :

- 3-Nitrobenzaldehyde undergoes Claisen-Schmidt condensation with acetone under basic conditions to yield 3-nitroacetophenone.

- Thiazole Formation :

- Nitro Reduction :

Characterization:

Synthesis of 2-(4-Methoxyphenyl)-2H-Tetrazole-5-Carboxylic Acid

Huisgen Cycloaddition

The tetrazole ring is formed via a [2+3] cycloaddition between a nitrile and sodium azide.

Procedure:

- 4-Methoxybenzonitrile Preparation :

- 4-Methoxybenzaldehyde is converted to its oxime, followed by dehydration with acetic anhydride.

- Cycloaddition :

- Regioselective Alkylation :

- Treatment with methyl iodide (12 mmol) and K₂CO₃ in DMF at 60°C for 6 hours yields 2-(4-methoxyphenyl)-2H-tetrazole-5-carbonitrile.

- Nitrile Hydrolysis :

- The carbonitrile is hydrolyzed with H₂SO₄ (50%) at 100°C for 4 hours to yield 2-(4-methoxyphenyl)-2H-tetrazole-5-carboxylic acid.

Characterization:

Amide Coupling

Carbodiimide-Mediated Coupling

The final carboxamide bond is formed using ethylcarbodiimide hydrochloride (EDCI) and 4-dimethylaminopyridine (DMAP).

Procedure:

- Activation :

- 2-(4-Methoxyphenyl)-2H-tetrazole-5-carboxylic acid (5 mmol) is dissolved in dichloromethane (DCM) with EDCI (6 mmol) and DMAP (0.5 mmol) under argon for 30 minutes.

- Coupling :

- 3-(2-Methylthiazol-4-yl)aniline (5 mmol) is added, and the reaction stirs at room temperature for 48 hours.

- Work-Up :

- The mixture is washed with HCl (10%) and NaHCO₃ (5%), dried over Na₂SO₄, and purified via column chromatography (DCM/EtOAc).

Characterization:

Alternative Synthetic Routes

One-Pot Tetrazole-Thiazole Assembly

A streamlined approach involves simultaneous cyclization and coupling:

- Intermediate Synthesis :

- 3-Aminoacetophenone reacts with thiourea and bromine to form 3-(2-methylthiazol-4-yl)aniline in situ.

- Concurrent Cycloaddition :

- The aniline intermediate couples with 2-(4-methoxyphenyl)-2H-tetrazole-5-carbonyl chloride under Schlenk conditions.

Yield**: 50–55% (lower due to side reactions).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。